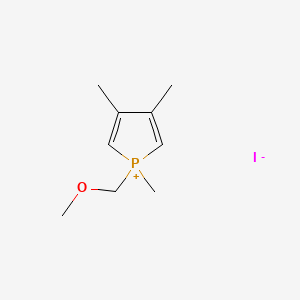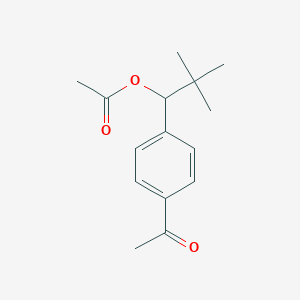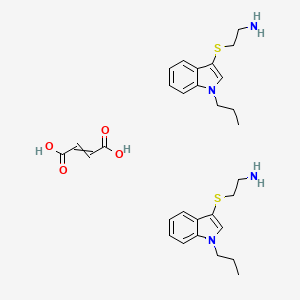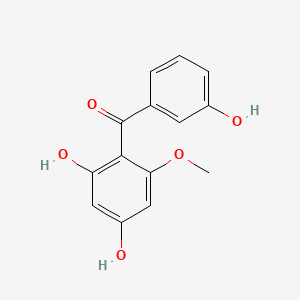
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is a phosphonium salt with a unique structure that includes a phospholium ring substituted with methoxymethyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide typically involves the reaction of a phospholium precursor with methoxymethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor vessel, and the product is purified through crystallization or distillation. The use of automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The compound can participate in SN2 reactions where the iodide ion is replaced by a nucleophile.
Oxidation and Reduction: The phospholium ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, thiolates, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative .
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methoxymethyl group can participate in nucleophilic attacks, while the phospholium ring can stabilize positive charges, facilitating electrophilic reactions .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive functional groups. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium bromide
- 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium chloride
Uniqueness: 1-(Methoxymethyl)-1,3,4-trimethyl-1H-phosphol-1-ium iodide is unique due to its iodide ion, which can be easily displaced in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
61213-91-0 |
|---|---|
Fórmula molecular |
C9H16IOP |
Peso molecular |
298.10 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-1,3,4-trimethylphosphol-1-ium;iodide |
InChI |
InChI=1S/C9H16OP.HI/c1-8-5-11(4,7-10-3)6-9(8)2;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HHXYTGMWUHTXBN-UHFFFAOYSA-M |
SMILES canónico |
CC1=C[P+](C=C1C)(C)COC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)


![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

